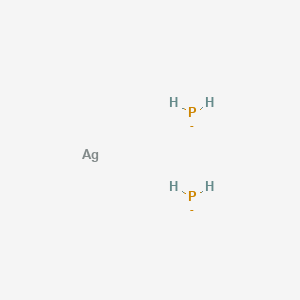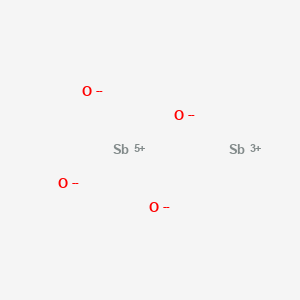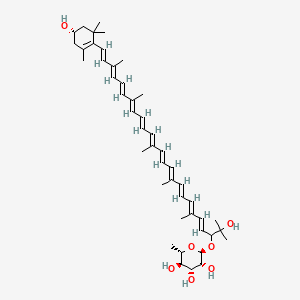
TRICARBONYL(CYCLOHEPTATRIENE)CHROMIUM
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TRICARBONYL(CYCLOHEPTATRIENE)CHROMIUM is a compound with the molecular formula C10H7CrO37* and a molar mass of 227.16 . It has been studied using vibrational overtone spectroscopy, which revealed that the metal-ligand bonding lengthens the CH bond by 0.007 Å in the cycloheptatriene complex .
Chemical Reactions Analysis
TRICARBONYL(CYCLOHEPTATRIENE)CHROMIUM has been involved in various chemical reactions. For instance, it has been used in the homodimerization of cycloheptatrienes and cyclocodimerization of the latter with alkenes, dienes, and alkynes in the presence of transition metal complexes .Physical And Chemical Properties Analysis
TRICARBONYL(CYCLOHEPTATRIENE)CHROMIUM is a solid with a melting point of 135-137 °C (lit.) .Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis of TRICARBONYL(CYCLOHEPTATRIENE)CHROMIUM can be achieved through the reaction of cycloheptatriene with chromium hexacarbonyl.", "Starting Materials": [ "Cycloheptatriene", "Chromium hexacarbonyl" ], "Reaction": [ "Add cycloheptatriene to a flask", "Add chromium hexacarbonyl to the flask", "Heat the mixture to 100-120°C for several hours", "Cool the mixture to room temperature", "Filter the mixture to remove any impurities", "Evaporate the solvent to obtain TRICARBONYL(CYCLOHEPTATRIENE)CHROMIUM as a yellow solid" ] } | |
CAS番号 |
12125-72-3 |
製品名 |
TRICARBONYL(CYCLOHEPTATRIENE)CHROMIUM |
分子式 |
C10H7CrO3 7* |
分子量 |
227.16 |
製品の起源 |
United States |
Q & A
Q1: How does Tricarbonyl(cycloheptatriene)chromium interact with other ligands, and what are the energetic implications of these interactions?
A1: Tricarbonyl(cycloheptatriene)chromium can undergo ligand substitution reactions where the cycloheptatriene ligand is replaced by other ligands, such as phosphines, phosphites, and pyridine. [] Calorimetric studies have revealed that these substitution reactions are exothermic, indicating a favorable energetic process. [] Interestingly, the enthalpy change associated with these reactions becomes increasingly exothermic when moving from chromium to molybdenum to tungsten analogs. [] This trend aligns with the expected increase in bond strength as you descend the periodic table within a group. []
Q2: What are the structural characteristics of Tricarbonyl(cycloheptatriene)chromium and how can they be determined?
A2: While the provided abstracts do not explicitly state the molecular formula and weight of Tricarbonyl(cycloheptatriene)chromium, they do highlight that spectroscopic techniques are valuable for characterizing this complex. [, ] Infrared (IR) spectroscopy can be used to identify the characteristic carbonyl (CO) stretching vibrations, providing insights into the coordination environment of the chromium center. [] Additionally, proton nuclear magnetic resonance (1H NMR) spectroscopy offers information about the organic ligand, cycloheptatriene, and its interaction with the metal center. []
Q3: Does Tricarbonyl(cycloheptatriene)chromium exhibit any catalytic activity, and if so, what types of reactions can it facilitate?
A3: Research suggests that Tricarbonyl(cycloheptatriene)chromium can participate in higher-order cycloaddition reactions. [, ] Specifically, it has been shown to react with a Fischer carbene complex in a [6+2] cycloaddition. [, ] This type of reactivity highlights the potential of Tricarbonyl(cycloheptatriene)chromium as a catalyst or promoter for the synthesis of complex organic molecules.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Naphthalenol, 1-[(2-hydroxy-5-nitrophenyl)azo]-](/img/structure/B1143595.png)

